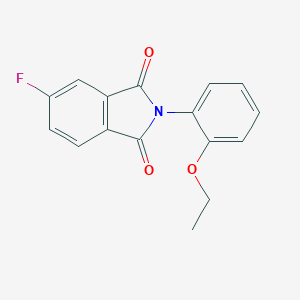![molecular formula C13H13ClN2O2 B258741 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyrazole-based herbicide that is commonly used in the agricultural industry to control weed growth. However, its unique chemical structure and properties have also made it a promising candidate for research in other areas such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole involves the inhibition of enzymes such as cyclooxygenases and lipoxygenases that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, the compound can reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties that can protect cells from oxidative damage.
Biochemical and Physiological Effects:
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of cyclooxygenases and lipoxygenases, reduce the production of inflammatory mediators, and scavenge free radicals. In vivo studies have shown that it can reduce inflammation, pain, and fever in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole in lab experiments include its well-established synthesis method, its stability, and its ability to selectively inhibit specific enzymes. However, its limitations include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole. These include:
1. Further exploration of its potential as a lead compound for the development of new drugs with anti-inflammatory, analgesic, and antipyretic properties.
2. Investigation of its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's.
3. Study of its mechanism of action at the molecular level to better understand its interactions with enzymes and other biological molecules.
4. Exploration of its potential as a tool for studying the role of inflammation and oxidative stress in various diseases.
5. Development of new synthetic methods for the compound that could improve its yield, purity, and solubility.
In conclusion, 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is a promising compound that has potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for studying the mechanisms of inflammation, oxidative stress, and enzyme activity. Further research on this compound could lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2-chlorophenoxyacetic acid with 3,5-dimethyl-1H-pyrazole-1-acetic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through various techniques such as column chromatography, recrystallization, or distillation.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been explored as a potential lead compound for the development of new drugs with anti-inflammatory, analgesic, and antipyretic properties. In biochemistry, it has been used as a tool to study the mechanism of action of enzymes such as cyclooxygenases and lipoxygenases. In pharmacology, it has been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's.
Propiedades
Nombre del producto |
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole |
|---|---|
Fórmula molecular |
C13H13ClN2O2 |
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-7-10(2)16(15-9)13(17)8-18-12-6-4-3-5-11(12)14/h3-7H,8H2,1-2H3 |
Clave InChI |
JYILUHMBSYIOFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=CC=CC=C2Cl)C |
SMILES canónico |
CC1=CC(=NN1C(=O)COC2=CC=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)


![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)

